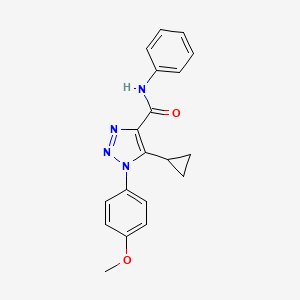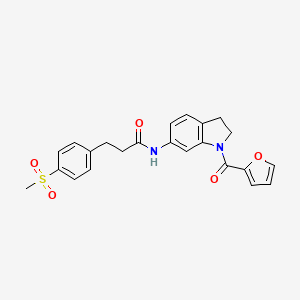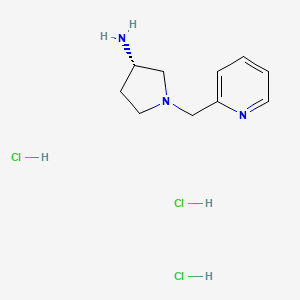
5-cyclopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-cyclopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as CPI-455, is a novel small molecule that has gained attention in the field of cancer research due to its potential as an anticancer agent. Its unique chemical structure and mechanism of action make it a promising candidate for the development of new cancer therapies.
Scientific Research Applications
Anticancer Activity
The compound has been synthesized for anticancer activity screening . It was selected from a 1H-1,2,3-triazole-4-carboxamide library . The 1,2,3-triazolyl-4-carboxamide motif is of great interest in drug discovery, especially in relation to anticancer research .
Antimicrobial Research
The 1,2,3-triazolyl-4-carboxamide motif, which this compound contains, is also significant in antimicrobial research . This suggests potential applications in the development of new antimicrobial agents.
Crystal Structure Analysis
The compound has been used in crystal structure and Hirshfeld surface analysis . The cyclopropyl ring is oriented almost perpendicular to the benzene ring, while the dihedral angle between the mean plane of the cyclopropyl ring and that of the triazole ring is 55.6 (1) .
Intermolecular Interactions Study
The intermolecular interactions of the compound were characterized via Hirshfeld surface analysis . This analysis indicated that the largest fingerprint contact percentages are H H (55.5%), N H/H N (15.4%), C H/H C (13.2%) and O H/ H O (12.9%) .
PAK4 Inhibitor
A series of novel 2,4-diaminoquinazoline derivatives were designed, synthesized, and evaluated as p21-activated kinase 4 (PAK4) inhibitors . All compounds showed significant inhibitory activity against PAK4 . This suggests that the compound could potentially be used as a PAK4 inhibitor for anticancer activity.
Cell Proliferation, Migration, and Invasion Inhibition
Compounds similar to “5-cyclopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide” displayed potent antiproliferative activity against the A549 cell line and inhibited cell cycle distribution, migration, and invasion of this cell line .
properties
IUPAC Name |
5-cyclopropyl-1-(4-methoxyphenyl)-N-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-16-11-9-15(10-12-16)23-18(13-7-8-13)17(21-22-23)19(24)20-14-5-3-2-4-6-14/h2-6,9-13H,7-8H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBWFNSABOHJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2748906.png)
![Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate;hydrochloride](/img/structure/B2748907.png)

![3-(4-ethoxyphenyl)-9-(4-fluorobenzyl)-5,7-dimethyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/no-structure.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylacetate](/img/structure/B2748910.png)



![1-[(3-chloro-4-fluorophenyl)sulfonyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-D-prolinamide](/img/structure/B2748919.png)
![4-methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2748924.png)
![4-(Benzenesulfonyl)-5-[(2-chlorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,3-oxazole](/img/structure/B2748926.png)

![(Z)-methyl 2-(2-((2-phenoxyacetyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2748928.png)
![4-Chloro-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxylic acid](/img/structure/B2748929.png)